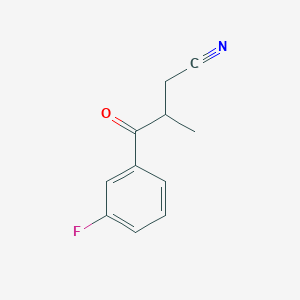

![molecular formula C11H12BrN3 B1442941 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline CAS No. 1182985-22-3](/img/structure/B1442941.png)

4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline

Overview

Description

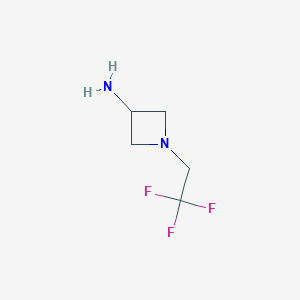

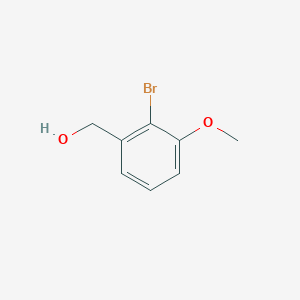

The compound “4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline” is a complex organic molecule that contains a brominated pyrazole ring attached to an aniline group via an ethyl linker . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Aniline is an organic compound with the formula C6H5NH2, consisting of a phenyl group attached to an amino group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a brominated pyrazole ring, an ethyl linker, and an aniline group. The bromine atom on the pyrazole ring would be expected to significantly influence the compound’s chemical behavior .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the brominated pyrazole and aniline groups. For example, the bromine atom would likely make the compound relatively heavy and possibly more reactive .Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives have been extensively studied for their antimicrobial properties. The presence of the 4-bromo-1H-pyrazol moiety can contribute to the compound’s ability to act as a potential inhibitor of microbial growth. Research has shown that imidazole and pyrazole compounds exhibit antibacterial, antifungal, and antiviral activities . This makes “4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline” a candidate for developing new antimicrobial agents that could be effective against resistant strains of bacteria and viruses.

Antihypertensive Potential

Pyrazole derivatives have been synthesized and evaluated for their antihypertensive potential. The modification of the pyrazole core with various substituents, such as the 4-bromo group, can influence the biological activity and potency of these compounds as antihypertensive agents .

Antileishmanial and Antimalarial Activities

Recent studies have highlighted the potential of pyrazole derivatives in treating tropical diseases like leishmaniasis and malaria. The synthesized pyrazole derivatives have shown promising in vitro and in vivo activities against Leishmania species and Plasmodium berghei, respectively . This suggests that “4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline” could serve as a starting point for the development of new antileishmanial and antimalarial drugs.

Enzyme Inhibition

The pyrazole ring is known to interact with various enzymes, acting as an inhibitor. This property is particularly useful in drug design, where enzyme inhibition is a common strategy to treat diseases. The 4-bromo-1H-pyrazol moiety could be utilized to develop inhibitors for enzymes like liver alcohol dehydrogenase, which is involved in the metabolism of alcohol .

Mechanism of Action

Target of Action

Similar compounds such as imidazole and pyrazoline derivatives have been reported to interact with a broad range of biological targets . These targets include enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It’s worth noting that similar compounds have been reported to exhibit a variety of biological and pharmacological activities . For instance, pyrazoline derivatives have been reported to exhibit antioxidant activity, potentially by scavenging free radicals and reactive oxygen species (ROS) .

Biochemical Pathways

For example, pyrazoline derivatives have been associated with the modulation of oxidative stress pathways .

Pharmacokinetics

The solubility of a compound in water and other polar solvents can influence its bioavailability .

Result of Action

For instance, pyrazoline derivatives have been reported to exhibit antioxidant activity, potentially reducing oxidative stress and cellular damage .

Action Environment

Factors such as ph, temperature, and the presence of other substances can influence the action of a compound .

Future Directions

properties

IUPAC Name |

4-[2-(4-bromopyrazol-1-yl)ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3/c12-10-7-14-15(8-10)6-5-9-1-3-11(13)4-2-9/h1-4,7-8H,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGPLPZKUQWGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN2C=C(C=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442861.png)

![(But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B1442863.png)

![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1442868.png)

![[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B1442880.png)